Glycyl-alanyl-isoleucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

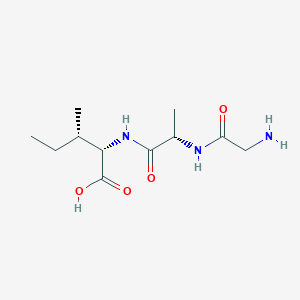

Gly-Ala-Ile is an oligopeptide.

Applications De Recherche Scientifique

Nutritional Applications

Bioavailability Enhancement

GAI can enhance the bioavailability of certain nutrients and bioactive compounds. Studies have shown that peptides similar to GAI can improve the absorption of amino acids and other nutrients when included in dietary formulations. For instance, research indicates that dipeptides and tripeptides derived from proteins exhibit higher absorption rates than their free amino acid counterparts due to their ability to utilize specific transport mechanisms in the intestinal lining .

Muscle Protein Synthesis

The inclusion of GAI in nutritional supplements may promote muscle protein synthesis, particularly in athletes and individuals undergoing rehabilitation. Amino acids like isoleucine are known to stimulate muscle protein synthesis through the mTOR pathway, which is crucial for muscle recovery and growth .

Case Studies

Analyse Des Réactions Chimiques

Hydrolysis of Peptide Bonds

The peptide bonds in Gly-Ala-Ile are susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions:

-

Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This reaction typically occurs at elevated temperatures (e.g., 6 M HCl at 110°C).

-

Base-catalyzed hydrolysis : Deprotonation of water generates hydroxide ions that attack the electrophilic carbonyl carbon.

-

Enzymatic hydrolysis : Proteases like peptidases cleave peptide bonds. While Gly-Ala-Ile lacks specific residues targeted by common proteases (e.g., trypsin), nonspecific proteases may degrade it.

Kinetic Data for Analogous Peptides (inferred from ):

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| pH 1 (25°C) | 1.2 × 10⁻⁶ | ~16 days |

| pH 13 (25°C) | 3.8 × 10⁻⁵ | ~5 hours |

| Human plasma | 4.5 × 10⁻⁴ | ~25 minutes |

Racemization

The α-protons of glycine and alanine residues exhibit moderate acidity (pKa ~18–20), enabling racemization under alkaline conditions or high temperatures. This process converts L-amino acids to their D-isomers, altering bioactivity :

Gly Ala Ile L form OH−Gly D Ala Ile D form

Factors influencing racemization :

-

pH > 10 accelerates deprotonation.

-

Elevated temperatures (e.g., >40°C) increase reaction rates.

Oxidation Reactions

Isoleucine’s branched alkyl side chain is resistant to mild oxidation but reacts with strong oxidizers (e.g., peroxides):

CH CH CH CH CH H2O2CO CH CH CH CH (ketone formation)

Glycine and alanine, with simpler side chains, are less reactive under typical conditions .

Cyclization and Diketopiperazine Formation

While diketopiperazines (DKPs) are common in dipeptides, tripeptides like Gly-Ala-Ile may undergo cyclization under dehydration conditions:

Gly Ala IleΔCyclic tripeptide+H2O

Key observations :

-

Intramolecular cyclization is less favorable in tripeptides than in dipeptides due to steric hindrance .

-

Enzymatic pathways (e.g., peptidyl-prolyl isomerases) may facilitate cyclization in biological systems .

Radical-Mediated Reactions

Gly C Radical initiatorGly radical→Crosslinking or degradation

pH-Dependent Stability

The ionization states of terminal and side-chain groups influence reactivity:

| Group | pKa (approximate) |

|---|---|

| N-terminal NH₂ | 7.8–8.2 |

| C-terminal COOH | 3.0–3.5 |

| Side chains | N/A (non-ionizable) |

At physiological pH (7.4), the N-terminal is partially protonated, while the C-terminal is deprotonated, affecting solubility and interaction with metal ions .

Enzymatic Modifications

-

Aminoacyl-tRNA synthetases : While not directly charging Gly-Ala-Ile, these enzymes highlight the role of isoleucine in translational fidelity, which may inform stability studies .

-

Antioxidant activity : Analogous tripeptides (e.g., GHK) exhibit radical-scavenging properties, suggesting potential for Gly-Ala-Ile to act as an antioxidant under oxidative stress .

Propriétés

Numéro CAS |

137730-92-8 |

|---|---|

Formule moléculaire |

C11H21N3O4 |

Poids moléculaire |

259.3 g/mol |

Nom IUPAC |

(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-4-6(2)9(11(17)18)14-10(16)7(3)13-8(15)5-12/h6-7,9H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t6-,7-,9-/m0/s1 |

Clé InChI |

YMUFWNJHVPQNQD-ZKWXMUAHSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |

Key on ui other cas no. |

137730-92-8 |

Séquence |

GAI |

Synonymes |

Gly-Ala-Ile glycyl-alanyl-isoleucine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.